2-Isobutoxy-5-nitrobenzaldehyde
Overview
Description
2-Isobutoxy-5-nitrobenzaldehyde is an aromatic aldehyde with the molecular formula C11H13NO4. It is characterized by the presence of an isobutoxy group and a nitro group attached to a benzaldehyde core. This compound is known for its unique chemical properties and is used as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutoxy-5-nitrobenzaldehyde typically involves the nitration of 2-isobutoxybenzaldehyde. One common method is the nitration under continuous flow conditions using red fuming nitric acid. This process is performed in a flow-through silicon-glass microreactor equipped with temperature sensors, ensuring precise control over reaction conditions . The optimal temperature for the nitration reaction is around 60°C, and the stoichiometric ratio of the substrate to nitric acid is crucial for achieving high conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale continuous flow reactors to ensure consistent quality and yield. The use of advanced microreactor technology allows for efficient and reproducible nitration processes, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Isobutoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-Isobutoxy-5-nitrobenzoic acid.
Reduction: 2-Isobutoxy-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Isobutoxy-5-nitrobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isobutoxy-5-nitrobenzaldehyde and its derivatives involves interactions with various molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects such as antimicrobial activity . The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-5-nitrobenzaldehyde: Similar in structure but with an isopropoxy group instead of an isobutoxy group.
2-Hydroxy-5-nitrobenzaldehyde: Contains a hydroxy group instead of an isobutoxy group.
2-Methoxy-5-nitrobenzaldehyde: Contains a methoxy group instead of an isobutoxy group.
Uniqueness
2-Isobutoxy-5-nitrobenzaldehyde is unique due to the presence of the isobutoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the isobutoxy group plays a crucial role in the desired chemical transformations .
Properties
IUPAC Name |
2-(2-methylpropoxy)-5-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(2)7-16-11-4-3-10(12(14)15)5-9(11)6-13/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHUEZCTZHINBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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